3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid
Overview
Description
“3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound . The molecular formula of this compound is C10H9ClN2O2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N2O2S/c1-4-3-5 (2)12-9-6 (4)7 (11)8 (15-9)10 (13)14/h3,15H,11H2,1-2H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.709 Da . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Cyclizations
- Synthesis and Cyclizations in Chemistry : 3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid has been used in the synthesis and cyclizations of various compounds. It reacts with cyanoacetyl compounds to produce N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. These compounds undergo further reactions, leading to the formation of mixtures of different heterocyclization products. For instance, a specific cyclization afforded 2,4-dihydroxy-7,9-dimethylthieno[2,3-b:4,5-b′]dipyridine-3-carbonitrile. The tautomeric equilibrium of such compounds has been studied using DFT quantum chemical calculations, and their biological activity has been analyzed in silico (Chigorina, Bespalov, & Dotsenko, 2019).
Reactions with Carbohydrazides
- Reactions with Carbohydrazides : This compound has also been used in reactions with carbohydrazides to prepare different derivatives. For example, the reaction of 3-amino-4,6-dimethyl-2-thieno[2,3-b]pyridine carbohydrazide with various reactants resulted in the creation of compounds like 3-amino-2-[(3,5-disubstituted-pyrazol)-1-yl)carbonyl]-4,6-dimethylthieno[2,3-b]pyridines (Ho, 1999).
Synthetic Utility in Heterocyclic Synthesis
- Heterocyclic Synthesis : This chemical has significant utility in heterocyclic synthesis. For instance, 3-amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile has been used in various synthetic pathways to create new thienopyrimidines. The processes involved include condensation with aldehydes, acylation, and reactions with triethylorthoformate, leading to diverse derivatives with potential applications (Madkour et al., 2009).
Formation of Heterocyclic Compounds
- Formation of Heterocyclic Compounds : In the realm of heterocyclic chemistry, this acid derivative serves as a key intermediate for synthesizing various heterocyclic compounds. These include compounds like (4-Aryl-3-cyano-6-(2-thienyl)pyridin-2-ylthio)acethydrazides and 3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylic acid. Such compounds have been employed in the creation of a range of novel heterocyclic compounds, demonstrating the versatility of this compound in synthetic organic chemistry (Bakhite et al., 2004).
Antimicrobial and Antifungal Activity
- Antimicrobial and Antifungal Applications : Derivatives of this compound have been synthesized and tested for antimicrobial and antifungal activities. This highlights its potential use in developing new therapeutic agents targeting microbial and fungal infections (El-Essawy et al., 2010).
Applications in Crystalline Adducts
- Crystalline Adducts : There has been research involving the use of this compound in the formation of crystalline adducts with other substances, such as salicylic acids. These studies are crucial in understanding the intermolecular interactions and molecular recognition processes that are fundamental in crystal engineering (Montis & Hursthouse, 2012).
Properties
IUPAC Name |
3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-3-5-7(12)8(10(14)15)16-9(5)13-4(2)6(3)11/h12H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNLCPZUXXRGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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